Boiling Point vs. Aromatic 2-Amino-3-hydroxypyridine
Saturation of the pyridine ring in 3-Pyridinol,2-amino-3,4,5,6-tetrahydro-6-methyl-(9CI) results in a substantially lower computed boiling point compared to its aromatic analog 2-amino-3-hydroxypyridine (CAS 16867-03-1). This difference is critical for purification by distillation and thermal stability in reactions.
| Evidence Dimension | Boiling point |
|---|---|
| Target Compound Data | 208.7 °C at 760 mmHg (computed) |
| Comparator Or Baseline | 2-Amino-3-hydroxypyridine (CAS 16867-03-1): 385.2±27.0 °C at 760 mmHg (computed) |
| Quantified Difference | ~176.5 °C lower |
| Conditions | Computed/predicted values under standard pressure (760 mmHg) |
Why This Matters
A 176.5 °C lower boiling point enables purification via standard distillation and reduces thermal degradation risk during synthesis, a key consideration for process chemistry scale-up.
